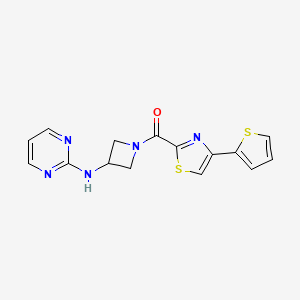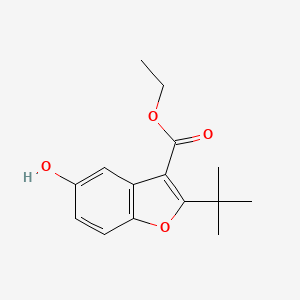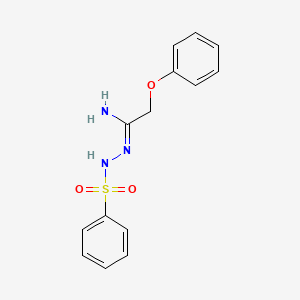![molecular formula C10H9ClN2O2S B2620088 [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride CAS No. 1247760-43-5](/img/structure/B2620088.png)
[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a sulfonyl chloride derivative of 4-(1H-pyrazol-1-yl)benzenamine, which is commonly used as a building block in organic synthesis.
Scientific Research Applications
[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride has been widely used in scientific research as a versatile building block for the synthesis of various functional molecules. It has been used in the synthesis of pyrazole-based compounds with potential applications in drug discovery, agrochemicals, and materials science. Additionally, it has been used as a cross-linking agent in the preparation of polymer materials with improved mechanical properties.
Mechanism Of Action
The mechanism of action of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride is not well understood. However, it is believed to act as an electrophilic reagent that can react with various nucleophiles such as amines, alcohols, and thiols. This reactivity makes it a useful building block for the synthesis of various functional molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride. However, it is known to be a reactive compound that can potentially interact with biological molecules. Therefore, caution should be taken when handling this compound in the laboratory.
Advantages And Limitations For Lab Experiments
The advantages of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride in lab experiments include its versatility as a building block for the synthesis of various functional molecules and its high reactivity towards nucleophiles. However, its limitations include its potential reactivity with biological molecules and the need for caution when handling this compound.
Future Directions
There are several future directions for the research on [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride. These include:
1. Development of new synthetic methods for the preparation of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride and its derivatives.
2. Investigation of the mechanism of action of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride and its derivatives.
3. Exploration of the potential applications of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride and its derivatives in drug discovery, agrochemicals, and materials science.
4. Development of new cross-linking agents for the preparation of polymer materials with improved mechanical properties.
5. Investigation of the potential biological activity of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride and its derivatives.
Conclusion:
In conclusion, [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride is a versatile building block for the synthesis of various functional molecules. It has potential applications in drug discovery, agrochemicals, and materials science. However, caution should be taken when handling this compound in the laboratory due to its potential reactivity with biological molecules. Further research is needed to fully understand the mechanism of action and potential applications of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride.
Synthesis Methods
The synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride involves the reaction of 4-(1H-pyrazol-1-yl)benzenamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and the product is obtained in good yield after purification by column chromatography.
properties
IUPAC Name |
(4-pyrazol-1-ylphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c11-16(14,15)8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYKEJMPUFNSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2620006.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2620009.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2620011.png)
![3-benzyl-N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2620013.png)
![8-fluoro-2-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620014.png)




![5-Chloro-2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2620022.png)

![2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2620027.png)